molecular formula C16H13N3O2S B2810634 N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide CAS No. 920351-02-6

N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide

Cat. No. B2810634
CAS RN: 920351-02-6
M. Wt: 311.36
InChI Key: XAXJQEYURLBKQO-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .


Chemical Reactions Analysis

The reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in the formation of a new flurbiprofen derivative . The synthesized compounds were evaluated for their anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-HIV Activity

N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide: and its derivatives have been investigated for their anti-HIV potential. In a study, novel derivatives were synthesized and evaluated using the MTT method. Most of these compounds demonstrated moderate to potent activity against wild-type HIV-1, with an EC50 ranging from >7 μg/ml to <100 μg/ml. Notably, N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide emerged as the most promising compound, with an EC50 below 7 μg/ml .

Anticancer Properties

Several studies have explored the cytotoxic effects of related compounds. For instance:

Mechanism of Action

While the exact mechanism of action for “N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide” is not clear, similar compounds have shown anti-inflammatory activity. They inhibit COX-1 and COX-2, enzymes involved in inflammation .

Future Directions

Future research could focus on further understanding the mechanism of action of “N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide” and its potential therapeutic applications. Additionally, more studies could be conducted to evaluate its safety and efficacy in different models .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)17-14(20)15(21)19-16-18-12-7-2-3-8-13(12)22-16/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXJQEYURLBKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide

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